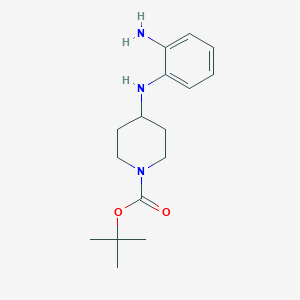

tert-Butyl 4-(2-aminophenylamino)piperidine-1-carboxylate

Description

BenchChem offers high-quality tert-Butyl 4-(2-aminophenylamino)piperidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl 4-(2-aminophenylamino)piperidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 4-(2-aminoanilino)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N3O2/c1-16(2,3)21-15(20)19-10-8-12(9-11-19)18-14-7-5-4-6-13(14)17/h4-7,12,18H,8-11,17H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAMKZPZMTWAMLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)NC2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50464158 | |

| Record name | tert-Butyl 4-(2-aminophenylamino)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50464158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79099-00-6 | |

| Record name | tert-Butyl 4-(2-aminophenylamino)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50464158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

tert-Butyl 4-(2-aminophenylamino)piperidine-1-carboxylate CAS number

An In-depth Technical Guide to tert-Butyl 4-(2-aminophenylamino)piperidine-1-carboxylate

Abstract

This technical guide provides a comprehensive overview of tert-Butyl 4-(2-aminophenylamino)piperidine-1-carboxylate, a key chemical intermediate in the field of medicinal chemistry and pharmaceutical development. The document details its chemical identity, physicochemical properties, a representative synthetic protocol, and its significant applications as a versatile building block for complex molecular architectures. Emphasis is placed on the causality behind experimental choices and the compound's role in the synthesis of pharmacologically active agents. This guide is intended for researchers, chemists, and professionals in drug discovery and development, offering field-proven insights and authoritative references to support further research and application.

Introduction

In the landscape of modern drug discovery, the design and synthesis of novel therapeutic agents rely heavily on the availability of versatile and functionalized chemical building blocks.[1] Piperidine scaffolds, in particular, are prevalent in many approved drugs due to their favorable physicochemical properties and metabolic stability.[2] tert-Butyl 4-(2-aminophenylamino)piperidine-1-carboxylate (CAS No. 79099-00-6) has emerged as a particularly valuable intermediate.[3][4] Its structure combines a Boc-protected piperidine ring with an o-phenylenediamine moiety. This unique arrangement offers multiple reactive sites for diversification, making it a crucial precursor for creating extensive compound libraries and synthesizing targeted therapeutic agents, particularly those involving heterocyclic ring systems like benzimidazoles.

Chemical Identity and Physicochemical Properties

The fundamental characteristics of a compound are critical for its application in synthesis. The properties of tert-Butyl 4-(2-aminophenylamino)piperidine-1-carboxylate are summarized below.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 79099-00-6 | [3][4] |

| Molecular Formula | C16H25N3O2 | [3] |

| Molecular Weight | 291.39 g/mol | [3] |

| Appearance | Typically a powder | [4] |

| Purity | Often available at ≥98% (HPLC) | [4] |

| Boiling Point | 442.6°C at 760 mmHg | [3] |

| Density | 1.156 g/cm³ | [3] |

| Flash Point | 221.4°C | [3] |

| Refractive Index | 1.589 |[3] |

Caption: Chemical structure and identifiers.

Synthesis and Purification

The synthesis of tert-Butyl 4-(2-aminophenylamino)piperidine-1-carboxylate is typically achieved through reductive amination. This well-established and reliable method involves the reaction of a ketone with an amine in the presence of a reducing agent. The causality for this choice rests on its high efficiency and control in forming the desired C-N bond.

Principle of Reductive Amination

The reaction proceeds via a two-step, one-pot process. First, the amine (o-phenylenediamine) and the ketone (tert-Butyl 4-oxopiperidine-1-carboxylate) condense to form a Schiff base or enamine intermediate. This intermediate is then immediately reduced in situ by a selective reducing agent, such as sodium triacetoxyborohydride (STAB), to yield the final secondary amine product. STAB is often the reagent of choice because it is mild, tolerant of a wide range of functional groups, and does not reduce the ketone starting material at an appreciable rate, thus minimizing side reactions.

Experimental Protocol: Representative Synthesis

This protocol is a representative methodology based on standard organic chemistry principles. Researchers should optimize conditions based on their specific lab setup and scale.

-

Reaction Setup: To a solution of tert-Butyl 4-oxopiperidine-1-carboxylate (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add o-phenylenediamine (1.1 eq).

-

Formation of Intermediate: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium intermediate. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Reduction: Slowly add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture. The portion-wise addition is crucial to control the exothermic nature of the reaction.

-

Reaction Completion: Allow the reaction to stir at room temperature overnight (12-18 hours). Monitor for the disappearance of starting materials via TLC.

-

Workup: Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM or ethyl acetate (3x). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product is then purified using column chromatography on silica gel, typically with a hexane/ethyl acetate gradient, to yield the pure tert-Butyl 4-(2-aminophenylamino)piperidine-1-carboxylate as a solid.[4]

Caption: General synthesis workflow via reductive amination.

Applications in Medicinal Chemistry and Drug Development

The true value of tert-Butyl 4-(2-aminophenylamino)piperidine-1-carboxylate lies in its role as a versatile scaffold. The Boc-protecting group provides a stable handle that can be easily removed under acidic conditions to reveal a secondary amine, while the o-phenylenediamine moiety offers two nucleophilic sites for further functionalization.

Precursor for Heterocyclic Scaffolds

The primary application of this intermediate is in the synthesis of compounds containing a benzimidazole ring. The adjacent amino groups on the phenyl ring can be readily cyclized with various reagents (aldehydes, carboxylic acids, etc.) to form this important heterocycle, which is a privileged scaffold in many FDA-approved drugs due to its wide range of biological activities.

Role in Drug Discovery Programs

While specific drugs derived directly from this exact intermediate are proprietary, the core structure is integral to the development of various therapeutic classes:

-

Oncology: Piperidine derivatives are crucial intermediates for potent enzyme inhibitors like Poly(ADP-ribose) polymerase (PARP) inhibitors used in cancer therapy, such as Niraparib.[5] The structural motif allows for precise spatial orientation of pharmacophores to interact with target proteins.

-

Neurodegenerative Diseases: Similar piperidine building blocks have been used to develop inhibitors of enzymes implicated in Alzheimer's disease, such as β-secretase (BACE1) and acetylcholinesterase (AChE).[2]

-

Antiviral Agents: The scaffold is attractive for designing novel antiviral compounds, where the piperidine ring can improve pharmacokinetic properties.[2]

Sources

An In-depth Technical Guide to tert-Butyl 4-(2-aminophenylamino)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic design and synthesis of novel molecular entities with therapeutic potential is paramount. Among the vast arsenal of chemical building blocks, tert-butyl 4-(2-aminophenylamino)piperidine-1-carboxylate has emerged as a particularly valuable scaffold. Its unique structural features, combining a conformationally restricted piperidine ring with a reactive aminophenyl moiety, make it a versatile intermediate in the synthesis of a wide range of biologically active compounds. This guide provides a comprehensive overview of its chemical properties, a detailed synthetic protocol, and insights into its applications in medicinal chemistry, grounded in established scientific principles. The piperidine core is a prevalent feature in many approved pharmaceuticals, valued for the favorable physicochemical and metabolic properties it imparts to a molecule[1]. The presence of both a Boc-protected secondary amine and a primary aromatic amine in tert-butyl 4-(2-aminophenylamino)piperidine-1-carboxylate offers two distinct points for chemical modification, enabling the construction of diverse chemical libraries for high-throughput screening and lead optimization[1].

Part 1: Core Molecular Attributes

A thorough understanding of the fundamental physicochemical properties of a compound is the bedrock of its effective application in research and development. This section delineates the key molecular attributes of tert-butyl 4-(2-aminophenylamino)piperidine-1-carboxylate.

Molecular Structure and Weight

The unambiguous identification of a chemical entity begins with its molecular formula and precise mass. The compound, systematically named tert-butyl 4-(2-aminoanilino)piperidine-1-carboxylate, is characterized by the following:

The presence of the tert-butoxycarbonyl (Boc) protecting group is a deliberate design choice, rendering the piperidine nitrogen nucleophilicity inert during synthetic transformations targeting the aminophenyl portion of the molecule. This strategic protection is crucial for achieving regioselectivity in subsequent reactions.

Physicochemical Properties

The physical and chemical characteristics of a compound dictate its behavior in various experimental settings, from reaction conditions to biological assays. The following table summarizes the key physicochemical properties of tert-butyl 4-(2-aminophenylamino)piperidine-1-carboxylate.

| Property | Value | Source |

| CAS Number | 79099-00-6 | [2] |

| Density | 1.156 g/cm³ | [2] |

| Boiling Point | 442.6 °C at 760 mmHg | [2] |

| Flash Point | 221.4 °C | [2] |

| Refractive Index | 1.589 | [2] |

| PSA (Polar Surface Area) | 67.59 Ų | [2] |

| XLogP3 | 3.7 | [2] |

The calculated XLogP3 value suggests a moderate lipophilicity, a critical parameter influencing a molecule's solubility, permeability across biological membranes, and potential for off-target interactions.

Part 2: Synthesis and Methodologies

The efficient and reproducible synthesis of tert-butyl 4-(2-aminophenylamino)piperidine-1-carboxylate is essential for its utilization in research and development. This section provides a detailed, step-by-step protocol for its preparation.

Retrosynthetic Analysis and Strategy

A logical approach to the synthesis of the target molecule involves the formation of the C-N bond between the piperidine ring and the aminophenyl group. A common and effective strategy is the reductive amination between a protected 4-aminopiperidine and a suitable nitroaromatic precursor, followed by reduction of the nitro group. This approach is often favored for its high yields and the ready availability of starting materials.

Experimental Protocol: A Self-Validating System

This protocol describes a representative synthesis. All steps should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Boc Protection of 4-Aminopiperidine

-

Reactants: To a solution of 4-aminopiperidine (1.0 eq) in a suitable solvent such as dichloromethane or tetrahydrofuran, add triethylamine (1.2 eq).

-

Reaction: Cool the mixture to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in the same solvent dropwise over 30 minutes.

-

Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield tert-butyl 4-aminopiperidine-1-carboxylate.

Step 2: Nucleophilic Aromatic Substitution

-

Reactants: Combine tert-butyl 4-aminopiperidine-1-carboxylate (1.0 eq) and 1-fluoro-2-nitrobenzene (1.1 eq) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO). Add a non-nucleophilic base, for example, potassium carbonate (2.0 eq).

-

Reaction: Heat the reaction mixture to 80-100 °C and stir for 8-12 hours. The nucleophilic attack of the piperidine amine on the electron-deficient aromatic ring, activated by the nitro group, displaces the fluoride.

-

Monitoring: Monitor the formation of the product, tert-butyl 4-(2-nitrophenylamino)piperidine-1-carboxylate, by TLC or LC-MS.

-

Work-up and Purification: After cooling to room temperature, pour the reaction mixture into ice-water and extract with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel.

Step 3: Nitro Group Reduction

-

Reactants: Dissolve the purified tert-butyl 4-(2-nitrophenylamino)piperidine-1-carboxylate (1.0 eq) in a suitable solvent like ethanol or methanol.

-

Reaction: Add a catalyst, such as palladium on carbon (10 mol%), to the solution. Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature for 4-8 hours.

-

Monitoring: Monitor the disappearance of the starting material by TLC.

-

Work-up and Purification: Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure to obtain the final product, tert-butyl 4-(2-aminophenylamino)piperidine-1-carboxylate.

Synthetic Workflow Diagram

Caption: Synthetic workflow for tert-Butyl 4-(2-aminophenylamino)piperidine-1-carboxylate.

Part 3: Applications in Drug Discovery and Development

The structural motifs present in tert-butyl 4-(2-aminophenylamino)piperidine-1-carboxylate make it a valuable precursor for a variety of therapeutic targets. The piperidine scaffold is a well-established privileged structure in medicinal chemistry, known to interact with a multitude of biological targets[1].

Precursor for Fentanyl Analogs

It is important to note that a related compound, tert-butyl 4-(phenylamino)piperidine-1-carboxylate (1-Boc-4-AP), is a known intermediate in the synthesis of fentanyl and its analogs[3]. While the subject of this guide possesses an additional amino group on the phenyl ring, its structural similarity highlights the potential for the aminophenylpiperidine scaffold to be utilized in the development of potent analgesics and other centrally acting agents. The synthesis and distribution of such compounds are often subject to strict regulatory control[3].

Building Block for Kinase Inhibitors

The aminophenyl moiety can serve as a key pharmacophore for engaging with the hinge region of protein kinases, a critical interaction for many kinase inhibitors. The piperidine ring can be functionalized to occupy adjacent hydrophobic pockets, thereby enhancing potency and selectivity. For instance, derivatives of aminophenylpiperidines have been explored in the development of inhibitors for various kinases implicated in oncology and inflammatory diseases.

Scaffold for GPCR Ligands

G-protein coupled receptors (GPCRs) represent a large family of drug targets. The piperidine scaffold can be elaborated to present substituents in specific vectors that can interact with the transmembrane domains of GPCRs. The primary amine of the aminophenyl group can be functionalized to introduce a wide range of functionalities to probe the ligand-binding pocket of these receptors.

Logical Relationship of Application

Caption: Logical relationship of the core scaffold to potential therapeutic applications.

Conclusion

tert-Butyl 4-(2-aminophenylamino)piperidine-1-carboxylate is a strategically designed chemical intermediate with significant potential in the field of drug discovery. Its well-defined physicochemical properties, coupled with a robust and reproducible synthetic route, make it an accessible and valuable tool for medicinal chemists. The inherent structural features of this compound provide a versatile platform for the development of novel therapeutics targeting a range of diseases. As with any potent chemical entity, its synthesis and use should be conducted with a thorough understanding of its properties and with appropriate safety and regulatory considerations.

References

-

PubChem. tert-Butyl 4-(((2-aminophenyl)amino)methyl)piperidine-1-carboxylate. National Center for Biotechnology Information. [Link]

-

Chemsrc. tert-Butyl4-(2-aminophenyl)piperidine-1-carboxylate. [Link]

-

PubChem. tert-Butyl 4-amino-2-methylpiperidine-1-carboxylate. National Center for Biotechnology Information. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of Tert-butyl 4-aminopiperidine-1-carboxylate Hydrochloride in Modern Drug Discovery. [Link]

-

Exploring tert-Butyl (S)-3-(4-aminophenyl)piperidine-1-carboxylate: A Key Intermediate in Pharmaceutical Innovation. [Link]

-

PubChem. 4-(4-Aminophenylcarbamoyl)piperidine-1-carboxylic acid tert-butyl ester. National Center for Biotechnology Information. [Link]

-

Wikipedia. 1-Boc-4-AP. [Link]

-

PubChem. tert-Butyl 4-(methylamino)piperidine-1-carboxylate. National Center for Biotechnology Information. [Link]

- Wang, M., Wang, W., & Q. (2014). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.

-

ResearchGate. Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. [Link]

- Google Patents. CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.

-

PubChemLite. Tert-butyl 4-((2-aminophenyl)amino)piperidine-1-carboxylate. [Link]

Sources

A Technical Guide to the Structural Elucidation of tert-Butyl 4-(2-aminophenylamino)piperidine-1-carboxylate

Distribution: For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and development, the precise structural characterization of small molecules is a cornerstone of success.[1] The molecule tert-Butyl 4-(2-aminophenylamino)piperidine-1-carboxylate is a notable example of a compound featuring several key structural motifs, including a Boc-protected piperidine ring and an aniline moiety. Such N-arylpiperidine scaffolds are prevalent in a wide range of pharmaceutically active compounds.[2] This in-depth technical guide provides a comprehensive, multi-technique approach to the unambiguous structural elucidation of this compound, grounded in the principles of scientific integrity and field-proven insights. We will delve into the causality behind experimental choices and present self-validating protocols to ensure the trustworthiness of the generated data.

I. Molecular Overview and Strategy

The target molecule, tert-Butyl 4-(2-aminophenylamino)piperidine-1-carboxylate, possesses a molecular formula of C₁₆H₂₅N₃O₂ and a monoisotopic mass of 291.1947 Da.[3] A logical and systematic approach to confirming its structure involves a combination of mass spectrometry to determine the molecular weight and fragmentation patterns, infrared spectroscopy to identify key functional groups, and a suite of one- and two-dimensional nuclear magnetic resonance (NMR) experiments to map the precise connectivity of all atoms.

Molecular Structure:

Caption: Proposed ESI-MS/MS fragmentation pathway.

Interpretation and Causality

The fragmentation pattern provides a structural fingerprint of the molecule. The characteristic loss of 56 Da (isobutylene) and 100 Da (Boc group) are diagnostic for the presence of the tert-butoxycarbonyl protecting group. [4]The subsequent fragments corresponding to the piperidine and aniline moieties further corroborate the proposed connectivity. Understanding these predictable fragmentation pathways is key to confirming the major structural components of the molecule. [4][5]

III. Infrared Spectroscopy: Identifying Key Functional Groups

Fourier-transform infrared (FT-IR) spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule based on the absorption of infrared radiation.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Record the infrared spectrum, typically over the range of 4000-400 cm⁻¹.

Data Presentation: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Medium | N-H stretching (primary and secondary amines) |

| 2975-2850 | Strong | C-H stretching (aliphatic) |

| 1685 | Strong | C=O stretching (carbamate) |

| 1600, 1490 | Medium | C=C stretching (aromatic ring) |

| 1240, 1160 | Strong | C-N stretching |

Interpretation and Causality

The presence of strong absorption bands in the N-H stretching region confirms the existence of the primary and secondary amine groups. The intense peak around 1685 cm⁻¹ is characteristic of the carbonyl group within the Boc protecting group. The absorptions corresponding to aromatic C=C stretching and aliphatic C-H stretching further support the overall structure.

IV. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules in solution. [6]A combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) experiments provides a detailed picture of the molecular framework.

Experimental Protocol: NMR Sample Preparation and Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). [7][8]Ensure the sample is fully dissolved to create a homogeneous solution, and filter if necessary to remove any particulate matter. [7][8]2. Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

1D NMR Acquisition: Acquire ¹H and ¹³C{¹H} NMR spectra.

-

2D NMR Acquisition: Perform COSY, HSQC, and HMBC experiments to establish correlations between protons and carbons. [9][10]

Data Presentation: Expected ¹H and ¹³C NMR Data (in CDCl₃)

¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.0-6.6 | m | 4H | Aromatic protons |

| ~4.8 | br s | 1H | NH (secondary amine) |

| ~4.2 | m | 2H | Piperidine CH₂ (axial) |

| ~3.6 | br s | 2H | NH₂ (primary amine) |

| ~3.5 | m | 1H | Piperidine CH |

| ~2.8 | m | 2H | Piperidine CH₂ (equatorial) |

| ~2.0 | m | 2H | Piperidine CH₂ (axial) |

| ~1.45 | s | 9H | tert-Butyl CH₃ |

| ~1.3 | m | 2H | Piperidine CH₂ (equatorial) |

¹³C NMR Data

| Chemical Shift (ppm) | Assignment |

| ~155.0 | C=O (Boc) |

| ~142.0, ~138.0 | Aromatic C (quaternary) |

| ~120.0-115.0 | Aromatic CH |

| ~79.5 | C (quaternary, Boc) |

| ~52.0 | Piperidine CH |

| ~44.0 | Piperidine CH₂ (adjacent to N) |

| ~32.0 | Piperidine CH₂ |

| ~28.5 | tert-Butyl CH₃ |

2D NMR Correlation Workflow

Caption: Workflow for structural elucidation using 2D NMR.

Interpretation and Causality

-

¹H and ¹³C NMR: The chemical shifts and integration values in the ¹H NMR spectrum, along with the number of signals in the ¹³C NMR spectrum, provide the initial inventory of the different types of protons and carbons in the molecule. The characteristic singlet at ~1.45 ppm integrating to 9 protons is a clear indicator of the tert-butyl group.

-

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. [9][11]We expect to see correlations between the protons on the piperidine ring, allowing us to trace the connectivity from the CH proton at position 4 to its adjacent CH₂ groups.

-

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon to which it is directly attached. [9][10]This allows for the unambiguous assignment of the ¹³C signals for all protonated carbons. For example, the proton signal at ~3.5 ppm will show a cross-peak to the carbon signal at ~52.0 ppm, confirming the CH group of the piperidine ring.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for piecing together the entire molecular puzzle. [9][10]It shows correlations between protons and carbons that are two or three bonds away. Key expected correlations that would confirm the structure include:

-

A correlation from the tert-butyl protons (~1.45 ppm) to the carbonyl carbon of the Boc group (~155.0 ppm).

-

Correlations from the piperidine protons to the carbons of the aromatic ring, and vice versa, through the linking secondary amine.

-

Correlations from the aromatic protons to the carbon bearing the primary amine group.

-

The collective data from these NMR experiments provides a self-validating and highly detailed map of the molecule, leaving no ambiguity in the final structural assignment. The constitutional assignment of molecules by NMR is typically based on this powerful combination of 2D experiments. [12]

V. Conclusion

The structural elucidation of tert-Butyl 4-(2-aminophenylamino)piperidine-1-carboxylate is a systematic process that relies on the synergistic application of multiple analytical techniques. High-resolution mass spectrometry confirms the elemental composition, while tandem MS provides a fragmentation fingerprint. FT-IR spectroscopy offers a quick verification of key functional groups. Finally, a comprehensive suite of 1D and 2D NMR experiments provides the definitive and unambiguous atomic connectivity map. This integrated approach, grounded in sound experimental design and logical data interpretation, ensures the highest level of confidence in the assigned structure, a critical requirement in all stages of chemical research and drug development.

References

- Benchchem. Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives.

- NMR sample preparation guidelines.

- Slideshare. Structure elucidation whitepaper.docx.

- Organomation. NMR Sample Preparation: The Complete Guide.

-

Kind, T., & Fiehn, O. (2007). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical reviews, 2(1), 23-60. Available from: [Link]

- Western University. NMR Sample Preparation.

- Hornak, J. P. Sample Preparation.

- Nanalysis. Guide: Preparing a Sample for NMR analysis – Part I.

-

Liu, Y., Romijn, E. P., Verniest, G., Laukens, K., & De Vijlder, T. (2019). Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. TrAC Trends in Analytical Chemistry, 121, 115686. Available from: [Link]

-

Dias, H. J., de Melo, N. I., Crotti, A. E. M., de Souza, V. A., & Vessecchi, R. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Journal of Mass Spectrometry, 53(11), 1147-1154. Available from: [Link]

- Thermo Fisher Scientific. Small Molecule Structure Based Drug Design | Drug Discovery.

-

PubChem. tert-Butyl 4-(((2-aminophenyl)amino)methyl)piperidine-1-carboxylate. Available from: [Link]

- PubChemLite. tert-Butyl 4-((2-aminophenyl)amino)piperidine-1-carboxylate.

- SDSU NMR Facility. 7) Common 2D (COSY, HSQC, HMBC).

-

YouTube. 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Available from: [Link]

-

ResearchGate. Structure elucidation and complete assignment of H and C NMR data of Piperine. Available from: [Link]

- EPFL. 2D NMR.

-

Steinbeck, C., & Krause, S. (2003). Theoretical NMR correlations based Structure Discussion. Journal of Chemical Information and Computer Sciences, 43(6), 1733-1740. Available from: [Link]

-

Fortin, P. D., & Rovis, T. (2024). A General Strategy for N-(Hetero)arylpiperidine Synthesis Using Zincke Imine Intermediates. Journal of the American Chemical Society, 146(1), 936-945. Available from: [Link]

Sources

- 1. Structure elucidation whitepaper.docx [slideshare.net]

- 2. A General Strategy for N-(Hetero)arylpiperidine Synthesis Using Zincke Imine Intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PubChemLite - Tert-butyl 4-((2-aminophenyl)amino)piperidine-1-carboxylate (C16H25N3O2) [pubchemlite.lcsb.uni.lu]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. organomation.com [organomation.com]

- 8. publish.uwo.ca [publish.uwo.ca]

- 9. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 10. epfl.ch [epfl.ch]

- 11. youtube.com [youtube.com]

- 12. Theoretical NMR correlations based Structure Discussion - PMC [pmc.ncbi.nlm.nih.gov]

tert-Butyl 4-(2-aminophenylamino)piperidine-1-carboxylate physical properties

An In-depth Technical Guide to the Physicochemical Properties of tert-Butyl 4-(2-aminophenylamino)piperidine-1-carboxylate

Introduction

tert-Butyl 4-(2-aminophenylamino)piperidine-1-carboxylate, a key synthetic intermediate, holds a significant position in the landscape of modern medicinal chemistry and drug development. As an N-Boc protected piperidine derivative, it serves as a versatile building block for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. The precise control over its reactivity, afforded by the tert-butyloxycarbonyl (Boc) protecting group, combined with the functionalities of the piperidine ring and the aminophenylamino moiety, makes it a compound of high interest.

This technical guide provides a comprehensive examination of the core physical and chemical properties of tert-Butyl 4-(2-aminophenylamino)piperidine-1-carboxylate. Designed for researchers, medicinal chemists, and process development scientists, this document consolidates available data and presents standardized protocols for its characterization. A thorough understanding of these properties is paramount for its effective handling, reaction optimization, purification, and formulation, ensuring reproducibility and success in complex synthetic workflows.

Chemical Identity and Molecular Structure

The foundational step in characterizing any chemical entity is to establish its unambiguous identity. The structural features of this compound—a piperidine core, a Boc-protected nitrogen, and a 2-aminophenylamino substituent at the 4-position—dictate its chemical behavior and physical properties.

Core Identifiers

A summary of the key identifiers for tert-Butyl 4-(2-aminophenylamino)piperidine-1-carboxylate is presented below.

| Identifier | Value | Source(s) |

| CAS Number | 79099-00-6 | [1][2] |

| Molecular Formula | C₁₆H₂₅N₃O₂ | [1][2] |

| Molecular Weight | 291.39 g/mol | [1] |

| Exact Mass | 291.194677 Da | [1][3] |

| Appearance | Powder | [2] |

| Common Synonyms | N-Boc-4-(2-aminophenylamino)piperidine; 4-(2-amino-phenylamino)-piperidine-1-carboxylic acid tert-butyl ester; A9891 | [1][4] |

Molecular Structure Breakdown

The molecule's structure can be deconstructed into three primary functional regions, each contributing to its overall physicochemical profile.

Sources

- 1. echemi.com [echemi.com]

- 2. TERT-BUTYL 4-(2-AMINOPHENYLAMINO)PIPERIDINE-1-CARBOXYLATE, CasNo.79099-00-6 KAISA GROUP INC United States [kaisagroup.lookchem.com]

- 3. PubChemLite - Tert-butyl 4-((2-aminophenyl)amino)piperidine-1-carboxylate (C16H25N3O2) [pubchemlite.lcsb.uni.lu]

- 4. CAS#:79099-00-6 | TERT-BUTYL4-(2-AMINOPHENYLAMINO)PIPERIDINE-1-CARBOXYLATE | Chemsrc [chemsrc.com]

tert-Butyl 4-(2-aminophenylamino)piperidine-1-carboxylate chemical properties

An In-Depth Technical Guide to tert-Butyl 4-(2-aminophenylamino)piperidine-1-carboxylate (CAS: 79099-00-6) for Advanced Drug Discovery

Section 1: Executive Summary

tert-Butyl 4-(2-aminophenylamino)piperidine-1-carboxylate is a bifunctional heterocyclic building block of significant interest to researchers and scientists in medicinal chemistry and drug development. Its unique architecture, featuring a Boc-protected piperidine moiety and a 1,2-disubstituted aromatic diamine, presents a versatile scaffold for the synthesis of complex molecular entities. The tert-butyloxycarbonyl (Boc) group provides temporary protection to the piperidine nitrogen, enhancing solubility in organic solvents and allowing for controlled, sequential reactions.[1] This guide offers a comprehensive overview of its chemical properties, a scientifically grounded discussion of its applications, a proposed, field-proven synthesis protocol, and essential safety and handling information. The content herein is structured to provide not just data, but the strategic rationale behind its use in modern pharmaceutical research.

Section 2: Physicochemical and Structural Properties

The foundational characteristics of a molecule are critical to its application. The structure of tert-Butyl 4-(2-aminophenylamino)piperidine-1-carboxylate is defined by its piperidine core, which is substituted at the 4-position with a 2-aminophenylamino group.

Caption: Molecular structure highlighting the key functional groups.

Table 1: Core Compound Identifiers

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 79099-00-6 | [2] |

| Molecular Formula | C₁₆H₂₅N₃O₂ | [2] |

| Molecular Weight | 291.39 g/mol | Calculated |

| IUPAC Name | tert-butyl 4-(2-aminoanilino)piperidine-1-carboxylate | Derived |

| Appearance | Typically a powder | [2] |

| Purity | ≥98% (via HPLC) |[2] |

Table 2: Physicochemical Data Note: Specific experimental data for this exact isomer (CAS 79099-00-6) is not widely published. The data below for Melting Point, Boiling Point, and Density corresponds to the closely related structural analog, tert-butyl 4-(phenylamino)piperidine-1-carboxylate (CAS 125541-22-2), and should be considered as an estimation.

| Property | Estimated Value | Source |

| Melting Point | 136-137 °C | [3] |

| Boiling Point | 400.6 ± 38.0 °C (Predicted) | [3] |

| Density | 1.107 ± 0.06 g/cm³ (Predicted) | [3] |

| Solubility | DMF: 15mg/mL; DMSO: 25mg/mL; Ethanol: 25mg/mL | [3] |

| Storage | Cool, dry place under an inert atmosphere | [2][3] |

Section 3: The Scientific Rationale - A Versatile Scaffold in Medicinal Chemistry

The utility of tert-Butyl 4-(2-aminophenylamino)piperidine-1-carboxylate in drug discovery stems from its inherent structural features, which serve distinct purposes in molecular design.

-

The Boc-Protected Piperidine: The piperidine ring is a prevalent scaffold in many FDA-approved drugs due to its ability to improve pharmacokinetic properties such as solubility and cell permeability. The Boc protecting group is crucial for synthetic strategy; it deactivates the highly nucleophilic piperidine nitrogen, preventing side reactions and allowing chemists to selectively functionalize the aniline nitrogens first.[1] This group can be cleanly removed under acidic conditions to reveal the secondary amine, which can then be used for further coupling reactions.

-

The 1,2-Disubstituted Diamine: The ortho-phenylenediamine moiety is a classic pharmacophore. The two nitrogen atoms, with their distinct nucleophilicity and hydrogen-bonding capabilities, are primed for constructing a wide range of heterocyclic systems, such as benzodiazepines or quinoxalines. This moiety can also act as a bidentate ligand, chelating with metal centers in metalloenzymes, or engage in critical hydrogen bond interactions within a target protein's active site.

This compound is therefore not merely a static core but a dynamic building block. Its application is foundational in the synthesis of targeted therapies, including kinase inhibitors and PARP inhibitors, where precise orientation of functional groups is paramount. For example, the related intermediate (S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate is a key precursor in the synthesis of Niraparib, a PARP inhibitor used in oncology.[4][5]

Caption: Proposed two-step synthetic workflow.

Experimental Protocol: Synthesis of tert-Butyl 4-(2-aminophenylamino)piperidine-1-carboxylate

Disclaimer: This is a representative protocol based on established chemical principles. Researchers should conduct their own risk assessment and optimization.

Step 1: Buchwald-Hartwig Amination

-

To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add tert-butyl 4-aminopiperidine-1-carboxylate (1.0 eq), 1-bromo-2-nitrobenzene (1.1 eq), and a suitable base such as sodium tert-butoxide (NaOtBu, 1.4 eq).

-

Add a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and a phosphine ligand (e.g., BINAP, 4 mol%).

-

Add anhydrous toluene or dioxane as the solvent (approx. 0.1 M concentration).

-

Seal the flask and heat the reaction mixture to 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed (typically 8-16 hours).

-

Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove the palladium catalyst.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure. The crude intermediate, tert-butyl 4-(2-nitrophenylamino)piperidine-1-carboxylate, can be purified by flash column chromatography or used directly in the next step if sufficiently pure.

Step 2: Nitro Group Reduction

-

Dissolve the crude or purified intermediate from Step 1 in a solvent mixture such as ethanol or ethyl acetate.

-

Carefully add a catalyst, such as 10% Palladium on carbon (Pd/C, ~10% w/w).

-

Place the reaction vessel under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

-

Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

-

Once complete, carefully filter the reaction mixture through celite to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric when dry.

-

Rinse the celite pad with additional solvent.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

Self-Validating System (Purification & Analysis):

-

Purification: The final product should be purified using flash column chromatography on silica gel.

-

Validation: The identity and purity of the final compound must be confirmed by:

-

¹H and ¹³C NMR: To confirm the structural integrity and absence of major impurities.

-

Mass Spectrometry (MS): To verify the molecular weight (Expected [M+H]⁺ ≈ 292.2).

-

HPLC: To determine the purity, which should be ≥98% for use in drug discovery workflows. [2]

-

Section 5: Safety, Handling, and Storage

As a research chemical, tert-Butyl 4-(2-aminophenylamino)piperidine-1-carboxylate requires careful handling. While a specific Safety Data Sheet (SDS) for this exact CAS number should always be consulted, hazard information from closely related analogs provides a strong basis for safe laboratory practices.

Table 3: Hazard Profile and Handling Precautions Based on data for analogous compounds.

| Aspect | Guideline | Source |

| Primary Hazards | Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. Harmful if swallowed. | [6][7] |

| Personal Protective Equipment (PPE) | Wear protective gloves (e.g., nitrile), safety glasses with side-shields or goggles, and a lab coat. | [8][9] |

| Handling | Use in a well-ventilated area, preferably within a chemical fume hood. Avoid generating dust. Wash hands thoroughly after handling. | [6][10] |

| Storage | Store in a tightly sealed container in a cool, dry, and dark place. For long-term stability, store under an inert atmosphere (e.g., Argon). | [2][3] |

| Spill Cleanup | For small spills, sweep up the solid material carefully, avoiding dust creation, and place it in a sealed container for disposal. | [8] |

Section 6: Conclusion

tert-Butyl 4-(2-aminophenylamino)piperidine-1-carboxylate is more than a simple chemical; it is a strategic tool for the modern medicinal chemist. Its well-defined structure, featuring orthogonally reactive sites, provides a reliable and versatile platform for constructing novel and complex drug candidates. Understanding its physicochemical properties, synthetic accessibility, and safe handling is paramount for leveraging its full potential in the demanding landscape of pharmaceutical research and development. This guide serves as a foundational resource for scientists aiming to incorporate this valuable building block into their synthetic programs.

References

-

Wang, M., Wang, W., & Q, W. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. [Link]

-

Pure Synth. (n.d.). Tert-Butyl 4-(4-Aminophenyl)Piperidine-1-Carboxylate 97.0%(HPLC). Retrieved from [Link]

-

Pharmaffiliates. (n.d.). tert-Butyl 4-((2-aminopyridin-3-yl)amino)piperidine-1-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl 4-(((2-aminophenyl)amino)methyl)piperidine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 1-Boc-4-AP. National Center for Biotechnology Information. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Tert-butyl 4-aminopiperidine-1-carboxylate Hydrochloride in Modern Drug Discovery. Retrieved from [Link]

-

PubChem. (n.d.). 4-(4-Aminophenylcarbamoyl)piperidine-1-carboxylic acid tert-butyl ester. National Center for Biotechnology Information. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring tert-Butyl (S)-3-(4-aminophenyl)piperidine-1-carboxylate: A Key Intermediate in Pharmaceutical Innovation. Retrieved from [Link]

-

Capot Chemical. (2026). MSDS of (R)-4-(2-aMino-propyl)-piperazine-1-carboxylic acid tert-butyl ester. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). tert-Butyl (S)-3-(4-aminophenyl)piperidine-1-carboxylate. Retrieved from [Link]

Sources

- 1. CAS 125541-22-2: 1-N-Boc-4-(Phenylamino)piperidine [cymitquimica.com]

- 2. TERT-BUTYL 4-(2-AMINOPHENYLAMINO)PIPERIDINE-1-CARBOXYLATE, CasNo.79099-00-6 KAISA GROUP INC United States [kaisagroup.lookchem.com]

- 3. 1-N-Boc-4-(Phenylamino)piperidine | 125541-22-2 [chemicalbook.com]

- 4. innospk.com [innospk.com]

- 5. (S)-tert-butyl 3-(4-aMinophenyl)piperidine-1-carboxylate | 1171197-20-8 [chemicalbook.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. 1-Boc-4-AP | C16H24N2O2 | CID 1491502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. capotchem.com [capotchem.com]

- 10. fishersci.com [fishersci.com]

The Versatile Scaffolding of tert-Butyl 4-(2-aminophenylamino)piperidine-1-carboxylate: A Technical Guide for Drug Discovery

In the landscape of modern medicinal chemistry, the strategic use of versatile building blocks is paramount to the efficient discovery and development of novel therapeutics. Among these, piperidine-containing scaffolds are of particular interest due to their prevalence in numerous FDA-approved drugs and their favorable physicochemical properties. This guide provides an in-depth technical overview of tert-Butyl 4-(2-aminophenylamino)piperidine-1-carboxylate , a key intermediate for researchers, scientists, and drug development professionals. We will delve into its nomenclature, synthesis, and critical role in the construction of complex, biologically active molecules.

Nomenclature and Structural Identification: Establishing a Common Language

Precise communication in chemical synthesis is critical. tert-Butyl 4-(2-aminophenylamino)piperidine-1-carboxylate is known by several synonyms, and a comprehensive understanding of these is essential for efficient literature and database searches.

| Identifier Type | Value |

| Systematic (IUPAC) Name | tert-butyl 4-[(2-aminophenyl)amino]piperidine-1-carboxylate |

| CAS Number | 79099-00-6 |

| Molecular Formula | C₁₆H₂₅N₃O₂ |

| Molecular Weight | 291.39 g/mol |

| Common Synonyms | N-Boc-4-(2-aminophenylamino)piperidine, 4-(2-Amino-phenylamino)-piperidine-1-carboxylic acid tert-butyl ester, tert-butyl 4-(2-aminoanilino)piperidine-1-carboxylate, N1-(1-Boc-4-piperidyl)benzene-1,2-diamine |

The core structure features a piperidine ring, a common motif in medicinal chemistry, functionalized at the 4-position with a 2-aminophenylamino group. The piperidine nitrogen is protected with a tert-butoxycarbonyl (Boc) group, a strategic choice that allows for selective chemical manipulation at other sites of the molecule. The presence of two amine functionalities on the phenyl ring opens avenues for diverse subsequent chemical transformations.

Strategic Synthesis: Building the Core Scaffold

The synthesis of tert-butyl 4-(2-aminophenylamino)piperidine-1-carboxylate can be efficiently achieved through two primary and robust methodologies: Reductive Amination and Buchwald-Hartwig Amination . The choice between these methods often depends on the availability of starting materials, desired scale, and tolerance of other functional groups.

Reductive Amination: A Direct and Efficient Approach

Reductive amination is a cornerstone of C-N bond formation in organic synthesis, valued for its operational simplicity and broad applicability. This method involves the reaction of a carbonyl compound, in this case, N-Boc-4-piperidone , with an amine, o-phenylenediamine , to form an intermediate imine or enamine, which is then reduced in situ to the desired amine.

The causality behind this experimental choice lies in the ready availability of the starting materials and the generally high yields achieved under mild conditions. The use of a selective reducing agent, such as sodium triacetoxyborohydride (STAB), is crucial. STAB is preferred over other reducing agents like sodium borohydride because it is less basic and more tolerant of the mildly acidic conditions that favor imine formation, thus minimizing side reactions.

Caption: Reductive Amination Workflow.

-

Reaction Setup: To a solution of N-Boc-4-piperidone (1.0 eq) in a suitable solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), add o-phenylenediamine (1.0-1.2 eq) and a catalytic amount of acetic acid.

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine/enamine intermediate.

-

Reduction: Add sodium triacetoxyborohydride (STAB) (1.5-2.0 eq) portion-wise to the reaction mixture. The portion-wise addition helps to control any potential exotherm.

-

Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure tert-butyl 4-(2-aminophenylamino)piperidine-1-carboxylate.

This self-validating protocol includes monitoring steps (TLC/LC-MS) to ensure reaction completion and a standard work-up and purification procedure to guarantee the purity of the final product.

Buchwald-Hartwig Amination: A Powerful Alternative

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines.[1][2][3] This method is particularly useful when the amine or the aryl halide is sterically hindered or electronically deactivated. In the context of our target molecule, this would involve the coupling of tert-butyl 4-aminopiperidine-1-carboxylate with a 2-haloaniline (e.g., 2-bromoaniline or 2-chloroaniline).

The choice of this methodology is often dictated by the need for milder reaction conditions and its broad substrate scope. The key to a successful Buchwald-Hartwig amination lies in the selection of the appropriate palladium catalyst and ligand. Bulky, electron-rich phosphine ligands, such as XPhos or RuPhos, are commonly employed to facilitate the catalytic cycle.

Caption: Buchwald-Hartwig Amination Workflow.

-

Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the 2-haloaniline (1.0 eq), tert-butyl 4-aminopiperidine-1-carboxylate (1.0-1.2 eq), a palladium source (e.g., Pd₂(dba)₃, 1-5 mol%), a phosphine ligand (e.g., XPhos, 2-10 mol%), and a base (e.g., sodium tert-butoxide or cesium carbonate, 1.5-2.0 eq).

-

Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.

-

Reaction Conditions: Heat the reaction mixture to 80-110 °C and stir for 4-24 hours.

-

Reaction Monitoring: Monitor the reaction's progress by TLC or LC-MS.

-

Work-up: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent and filter through a pad of celite to remove insoluble inorganic salts.

-

Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by column chromatography on silica gel to yield the target compound.

The Strategic Role of the Boc Protecting Group

The tert-butoxycarbonyl (Boc) group on the piperidine nitrogen is not merely a synthetic artifact but a crucial element of the molecule's design as a building block. It serves to deactivate the piperidine nitrogen towards undesired side reactions, such as N-arylation during a Buchwald-Hartwig coupling or participation in other nucleophilic additions. This protection allows for selective functionalization at the aniline amines.

The Boc group is stable under a wide range of reaction conditions but can be readily removed under acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in dioxane or methanol. This facile deprotection unmasks the piperidine nitrogen for subsequent reactions, such as acylation or alkylation, in the later stages of a synthetic sequence.

Applications in Drug Discovery: A Gateway to Complexity

tert-Butyl 4-(2-aminophenylamino)piperidine-1-carboxylate is a valuable intermediate in the synthesis of a variety of biologically active molecules, particularly in the development of kinase inhibitors. The 1,2-diaminobenzene moiety is a common precursor for the formation of benzimidazoles, a privileged scaffold in medicinal chemistry known to interact with numerous biological targets.

For instance, this intermediate can be a key starting material for the synthesis of certain Janus kinase (JAK) inhibitors or Bruton's tyrosine kinase (BTK) inhibitors, which are important therapeutic targets in inflammation and oncology. The general synthetic strategy would involve the cyclization of the 1,2-diaminobenzene unit with a suitable electrophile to form the benzimidazole core, followed by deprotection of the Boc group and further functionalization of the piperidine nitrogen.

Caption: Application in Kinase Inhibitor Synthesis.

Conclusion

tert-Butyl 4-(2-aminophenylamino)piperidine-1-carboxylate is a testament to the power of strategic molecular design in modern drug discovery. Its synthesis is achievable through robust and well-established chemical transformations, and its carefully orchestrated functionalities provide a versatile platform for the construction of complex and potent therapeutic agents. The insights and protocols provided in this guide are intended to empower researchers to effectively utilize this valuable building block in their quest for the next generation of innovative medicines.

References

-

Reductive Amination in the Synthesis of Pharmaceuticals. Chem. Rev. 2019, 119, 23, 11889–11956. [Link]

-

Synthesis of N-Substituted piperidines from piperidone. ResearchGate. [Link]

-

Fentanyl Synthesis Using N-BOC-4-Piperidinone. Defense Technical Information Center. [Link]

-

Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides. American Chemical Society. [Link]

-

tert-Butyl 4-(((2-aminophenyl)amino)methyl)piperidine-1-carboxylate. PubChem. [Link]

Sources

An In-depth Technical Guide to the Characterization of N-Boc-4-(2-aminophenylamino)piperidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-4-(2-aminophenylamino)piperidine, with the systematic name tert-butyl 4-((2-aminophenyl)amino)piperidine-1-carboxylate, is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a Boc-protected piperidine ring linked to a 2-aminophenyl group, presents a versatile scaffold for the synthesis of a wide range of biologically active molecules. The strategic placement of the amino groups and the protected piperidine nitrogen allows for selective functionalization, making it a valuable building block for combinatorial libraries and targeted drug design.

This technical guide provides a comprehensive overview of the characterization of N-Boc-4-(2-aminophenylamino)piperidine. While experimental data for this specific molecule is not extensively available in public databases, this guide will leverage predictive methodologies and comparative analysis with closely related analogues to provide a robust framework for its identification and characterization.

Molecular Structure and Physicochemical Properties

A thorough understanding of the molecular structure is paramount for interpreting spectral data and predicting chemical behavior.

Structure:

Caption: Chemical structure of N-Boc-4-(2-aminophenylamino)piperidine.

Table 1: Physicochemical Properties of N-Boc-4-(2-aminophenylamino)piperidine

| Property | Predicted Value | Source |

| Molecular Formula | C16H25N3O2 | PubChem |

| Molecular Weight | 291.39 g/mol | PubChem |

| XLogP3 | 2.9 | PubChem |

| Monoisotopic Mass | 291.19467 Da | PubChemLite[1] |

| InChIKey | QAMKZPZMTWAMLU-UHFFFAOYSA-N | PubChemLite[1] |

| SMILES | CC(C)(C)OC(=O)N1CCC(CC1)NC2=CC=CC=C2N | PubChemLite[1] |

Synthesis and Derivatization Potential

The synthesis of N-Boc-4-(2-aminophenylamino)piperidine can be conceptually approached through several synthetic routes. A common strategy involves the reductive amination of N-Boc-4-piperidone with o-phenylenediamine or a related precursor. Alternatively, a nucleophilic aromatic substitution reaction between a protected 4-aminopiperidine and an activated o-halonitrobenzene, followed by reduction of the nitro group, can be employed.

Caption: Conceptual synthetic pathways to N-Boc-4-(2-aminophenylamino)piperidine.

The presence of the Boc protecting group on the piperidine nitrogen is crucial. It deactivates this nitrogen towards many electrophilic reagents, thereby directing reactions to the more nucleophilic amino groups on the phenyl ring. This allows for selective derivatization, a key advantage in the synthesis of complex molecules.

Spectroscopic Characterization

Due to the limited availability of experimental spectra for the title compound, this section provides a detailed prediction of the expected spectroscopic data, supported by experimental data from closely related analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic, piperidine, and Boc protons.

-

Aromatic Protons (δ 6.5-7.5 ppm): The four protons on the 2-aminophenyl ring will appear in this region. Due to the presence of the two amino groups, the signals are expected to be complex multiplets.

-

Piperidine Protons (δ 1.4-4.0 ppm): The protons on the piperidine ring will exhibit characteristic splitting patterns. The proton at the C4 position (CH-N) is expected to be a multiplet around δ 3.5-4.0 ppm. The axial and equatorial protons on the C2, C3, C5, and C6 positions will give rise to complex multiplets in the upfield region.

-

Boc Protons (δ ~1.45 ppm): The nine equivalent protons of the tert-butyl group will appear as a sharp singlet.

-

Amine Protons (Variable): The protons of the two amino groups (NH and NH2) will appear as broad singlets with chemical shifts that are highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

-

Aromatic Carbons (δ 115-150 ppm): Six distinct signals are expected for the carbons of the phenyl ring.

-

Piperidine Carbons (δ 25-55 ppm): Four signals are expected for the piperidine ring carbons. The C4 carbon will be shifted downfield due to the attachment of the nitrogen atom.

-

Boc Carbons (δ ~28 ppm and ~80 ppm): The three equivalent methyl carbons of the Boc group will appear around δ 28 ppm, and the quaternary carbon will be observed around δ 80 ppm. The carbonyl carbon of the Boc group will be further downfield.

Table 2: Comparative ¹H NMR Data of Related Compounds

| Compound | Aromatic Protons (ppm) | Piperidine Protons (ppm) | Boc Protons (ppm) | Source |

| 1-Boc-4-(phenylamino)piperidine | 6.5-7.2 (m, 5H) | 1.3-3.9 (m, 9H) | 1.46 (s, 9H) | |

| 4-Amino-1-Boc-piperidine | - | 1.2-3.8 (m, 9H) | 1.44 (s, 9H) | ChemicalBook |

Note: The chemical shifts for 1-Boc-4-(phenylamino)piperidine are based on typical values for such structures.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the different functional groups present in the molecule.

-

N-H Stretching (3200-3500 cm⁻¹): Two or more sharp to broad bands are expected in this region, corresponding to the symmetric and asymmetric stretching vibrations of the primary and secondary amino groups.

-

C-H Stretching (2850-3000 cm⁻¹): Absorption bands corresponding to the stretching vibrations of the aliphatic and aromatic C-H bonds will be observed.

-

C=O Stretching (1680-1700 cm⁻¹): A strong absorption band in this region is characteristic of the carbonyl group of the Boc protecting group.

-

C=C Stretching (1450-1600 cm⁻¹): Aromatic ring skeletal vibrations will appear in this region.

-

C-N Stretching (1200-1350 cm⁻¹): Absorption bands corresponding to the C-N stretching of the amines and the carbamate will be present.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound.

-

Molecular Ion Peak (M⁺): In an electron ionization (EI) mass spectrum, the molecular ion peak is expected at m/z 291.

-

Electrospray Ionization (ESI): In positive-ion ESI-MS, the protonated molecule [M+H]⁺ would be observed at m/z 292.

-

Fragmentation Pattern: A characteristic fragmentation would be the loss of the Boc group or isobutylene, leading to significant fragment ions.

Table 3: Predicted Mass Spectrometry Data

| Ion | Predicted m/z |

| [M]⁺ | 291.19 |

| [M+H]⁺ | 292.20 |

| [M+Na]⁺ | 314.18 |

Experimental Protocols: A General Framework

While specific protocols for this exact compound are not published, the following are standard, field-proven methodologies for the characterization of similar organic molecules.

NMR Sample Preparation and Analysis

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. Standard pulse programs should be used.

-

Data Processing: Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

FTIR Spectroscopy

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹, with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

-

Data Acquisition: Infuse the sample solution into an ESI source coupled to a high-resolution mass analyzer (e.g., TOF, Orbitrap). Acquire the spectrum in positive ion mode.

-

Data Analysis: Determine the accurate mass of the protonated molecule [M+H]⁺ and compare it with the calculated theoretical mass to confirm the elemental composition.

Safety and Handling

While a specific Safety Data Sheet (SDS) for N-Boc-4-(2-aminophenylamino)piperidine is not available, precautions for handling similar chemical structures should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle the compound in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

N-Boc-4-(2-aminophenylamino)piperidine is a promising scaffold for the development of novel therapeutics. This technical guide provides a comprehensive framework for its characterization, combining predictive methods with comparative data from analogous compounds. The detailed analysis of expected NMR, IR, and MS data, along with generalized experimental protocols, will serve as a valuable resource for researchers working with this and related molecules. As with any scientific endeavor, the predicted data herein should be confirmed by empirical evidence.

References

-

PubChem. tert-Butyl 4-((2-aminophenyl)amino)piperidine-1-carboxylate. National Center for Biotechnology Information. [Link]

-

PubChemLite. Tert-butyl 4-((2-aminophenyl)amino)piperidine-1-carboxylate. [Link]

Sources

Biological activity of tert-Butyl 4-(2-aminophenylamino)piperidine-1-carboxylate

An In-depth Technical Guide to the Biological Significance of tert-Butyl 4-(2-aminophenylamino)piperidine-1-carboxylate

Authored by a Senior Application Scientist

Abstract

tert-Butyl 4-(2-aminophenylamino)piperidine-1-carboxylate is a pivotal molecular scaffold in contemporary medicinal chemistry. While not extensively studied for its intrinsic biological activity, its true significance lies in its role as a versatile building block for the synthesis of a diverse range of pharmacologically active compounds. This guide elucidates the chemical properties, synthetic utility, and profound contribution of this piperidine derivative to the development of novel therapeutics. We will explore its application in constructing molecules targeting a variety of biological systems, thereby highlighting its indirect but critical impact on drug discovery and development.

Introduction: The Unsung Hero of Scaffolds

In the landscape of drug discovery, the term "biological activity" often conjures images of a compound directly interacting with a biological target to elicit a therapeutic effect. However, the value of a molecule can also be defined by its potential to be elaborated into a multitude of active pharmaceutical ingredients (APIs). tert-Butyl 4-(2-aminophenylamino)piperidine-1-carboxylate, with the CAS number 79099-00-6, falls into this latter category.[1][2] Its chemical structure, featuring a Boc-protected piperidine ring and a reactive aminophenylamino moiety, makes it an ideal starting point for chemical diversification.

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs due to its favorable pharmacokinetic properties and its ability to orient substituents in three-dimensional space.[3] The Boc (tert-butoxycarbonyl) protecting group offers a stable yet readily cleavable handle, allowing for sequential chemical modifications.[4] The 2-aminophenylamino group provides two nucleophilic centers, the primary and secondary amines, which can be selectively functionalized to build a wide array of molecular architectures. This guide will delve into the synthetic applications of this compound and, by extension, its contribution to the biological activity of the resulting molecules.

Physicochemical Properties and Synthesis

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in synthesis.

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C16H25N3O2 | [1][2] |

| Molecular Weight | 291.39 g/mol | [2] |

| Appearance | Powder | [1] |

| Boiling Point | 442.6°C at 760 mmHg | [2][5] |

| Density | 1.156 g/cm³ | [2][5] |

| Flash Point | 221.4°C | [2] |

| Refractive Index | 1.589 | [2] |

General Synthetic Approach

The synthesis of tert-butyl 4-(2-aminophenylamino)piperidine-1-carboxylate typically involves the reductive amination of tert-butyl 4-oxopiperidine-1-carboxylate with o-phenylenediamine or a related precursor. The Boc protecting group is crucial for directing the reaction and preventing unwanted side reactions.

Caption: Simplified workflow for the synthesis of a 1-Boc-4-aminopiperidine intermediate.

Future Perspectives and Conclusion

The utility of tert-butyl 4-(2-aminophenylamino)piperidine-1-carboxylate and related structures as versatile intermediates is well-established. Future research will likely focus on developing novel synthetic methodologies to further diversify this scaffold. The creation of compound libraries based on this core structure for high-throughput screening could lead to the discovery of new therapeutic agents for a wide range of diseases. Furthermore, its application in the development of PROTACs (PROteolysis TArgeting Chimeras) and other targeted protein degraders is an exciting avenue, where the piperidine moiety can serve as a linker or part of the E3 ligase-binding element. In conclusion, while tert-butyl 4-(2-aminophenylamino)piperidine-1-carboxylate may not possess significant intrinsic biological activity, its role in enabling the synthesis of potent and selective drugs is undeniable. It stands as a testament to the principle that the value of a chemical compound in drug discovery is not always measured by its direct interaction with a biological target, but also by its capacity to serve as a foundation for innovation.

References

- Benchchem. (n.d.). Tert-butyl 4-(2-amino-4-methoxyphenyl-amino)piperidine-1-carboxylate.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Tert-butyl 4-aminopiperidine-1-carboxylate Hydrochloride in Modern Drug Discovery.

- PubChem. (n.d.). tert-Butyl 4-(((2-aminophenyl)amino)methyl)piperidine-1-carboxylate.

- Benchchem. (n.d.). Tert-butyl 4-(aminomethyl)-4-phenylpiperidine-1-carboxylate.

- Sigma-Aldrich. (n.d.). tert-Butyl 4-(4-(2-aminoethyl)phenyl)piperidine-1-carboxylate.

- (n.d.). Exploring tert-Butyl (S)-3-(4-aminophenyl)piperidine-1-carboxylate: A Key Intermediate in Pharmaceutical Innovation.

- Pure Synth. (n.d.). Tert-Butyl 4-(4-Aminophenyl)Piperidine-1-Carboxylate 97.0%(HPLC).

- Wikipedia. (n.d.). 1-Boc-4-AP.

- PubChem. (n.d.). tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate.

- ResearchGate. (2025). Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1- carboxylate: A piperidine clubbed Boc protected versatile building block for multi functionalized chemical reactions.

- (n.d.). tert-Butyl 4-(2-aminophenylamino)piperidine-1-carboxylate cas no.79099-00-6.

- Atlantis Press. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.

- Google Patents. (n.d.). CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.

- (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.

- Echemi. (n.d.). tert-butyl4-(2-aminophenylamino)piperidine-1-carboxylate.

- Chemsrc. (2025). tert-Butyl4-(2-aminophenyl)piperidine-1-carboxylate.

- Chemsrc. (2025). TERT-BUTYL4-(2-AMINOPHENYLAMINO)PIPERIDINE-1-CARBOXYLATE.

- ChemicalBook. (2025). (S)-tert-butyl 3-(4-aMinophenyl)piperidine-1-carboxylate.

- ChemicalBook. (2025). tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate.

Sources

- 1. TERT-BUTYL 4-(2-AMINOPHENYLAMINO)PIPERIDINE-1-CARBOXYLATE, CasNo.79099-00-6 KAISA GROUP INC United States [kaisagroup.lookchem.com]

- 2. echemi.com [echemi.com]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. CAS#:79099-00-6 | TERT-BUTYL4-(2-AMINOPHENYLAMINO)PIPERIDINE-1-CARBOXYLATE | Chemsrc [chemsrc.com]

The Lynchpin in Kinase Inhibitor Synthesis: A Technical Guide to tert-Butyl 4-(2-aminophenylamino)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Scaffold of Significance

In the landscape of modern medicinal chemistry, certain molecular scaffolds emerge as critical building blocks for the synthesis of complex, biologically active compounds. Tert-Butyl 4-(2-aminophenylamino)piperidine-1-carboxylate is one such cornerstone, a versatile intermediate that has proven indispensable in the development of targeted therapies. Its unique structural features, combining a protected piperidine ring with a reactive aminophenyl moiety, provide a gateway to a diverse range of molecular architectures, most notably in the realm of kinase inhibitors. This in-depth guide serves as a technical resource for researchers, offering a comprehensive overview of its synthesis, chemical properties, and pivotal role in the creation of next-generation therapeutics. The piperidine core is a prevalent feature in many approved drugs, valued for its favorable physicochemical properties and metabolic stability[1]. The strategic placement of amino groups on this scaffold allows for precise chemical modifications, enabling the construction of diverse compound libraries aimed at a multitude of biological targets[1].

Core Synthesis: Mastering the Buchwald-Hartwig Amination

The primary route to tert-Butyl 4-(2-aminophenylamino)piperidine-1-carboxylate relies on a cornerstone of modern organic synthesis: the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction provides an efficient and high-yielding method for the formation of the crucial C-N bond between an aryl halide and an amine[2][3]. The reaction's broad substrate scope and functional group tolerance have made it a go-to strategy in pharmaceutical development[2].

Causality in Experimental Design

The selection of each component in the Buchwald-Hartwig amination is critical for a successful outcome. The choice of palladium precursor, ligand, base, and solvent all play a synergistic role in the catalytic cycle. For the synthesis of the title compound, a common approach involves the coupling of tert-butyl 4-aminopiperidine-1-carboxylate with a 2-haloaniline, such as 2-bromoaniline or 2-chloroaniline.

-

Palladium Source: Palladium(II) acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are frequently used as palladium sources[2]. These precursors are reduced in situ to the active Pd(0) species that initiates the catalytic cycle.

-

Ligand Selection: The choice of phosphine ligand is paramount to the reaction's success, influencing catalyst stability, reactivity, and substrate scope[2]. For this type of transformation, sterically hindered biaryl phosphine ligands such as XPhos or JohnPhos are often employed to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle[4].

-

Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the palladium-amido complex. Sodium tert-butoxide (NaOt-Bu) is a common and effective choice for this purpose[2].

-

Solvent: Anhydrous, deoxygenated aprotic solvents like toluene or dioxane are typically used to ensure a stable reaction environment and prevent catalyst deactivation[5].

Step-by-Step Synthesis Protocol

The following protocol is a validated, self-validating system for the synthesis of tert-Butyl 4-(2-aminophenylamino)piperidine-1-carboxylate.

Materials:

-

tert-Butyl 4-aminopiperidine-1-carboxylate

-

2-Bromoaniline

-

Palladium(II) acetate (Pd(OAc)₂)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

-

Sodium tert-butoxide (NaOt-Bu)

-

Anhydrous Toluene

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware and purification apparatus

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (e.g., 2 mol%) and XPhos (e.g., 4 mol%).

-

Reagent Addition: Evacuate and backfill the flask with inert gas (repeat three times). Add tert-butyl 4-aminopiperidine-1-carboxylate (1.2 equivalents), 2-bromoaniline (1.0 equivalent), and sodium tert-butoxide (1.4 equivalents).

-

Solvent Addition: Add anhydrous, deoxygenated toluene via syringe.

-

Reaction: Seal the Schlenk flask and place it in a preheated oil bath at 100-110 °C. Stir the reaction mixture vigorously.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of water.

-